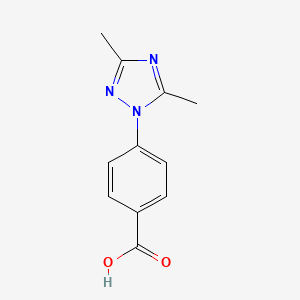

4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3,5-dimethyl-1,2,4-triazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-12-8(2)14(13-7)10-5-3-9(4-6-10)11(15)16/h3-6H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZZTADGKDAIAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. This document is tailored for researchers, scientists, and professionals in the field, offering a detailed exploration of the synthetic pathway, mechanistic insights, and a robust, step-by-step experimental protocol. The synthesis is presented as a two-stage process, commencing with the preparation of the key intermediate, 4-hydrazinobenzoic acid, followed by the construction of the 1,2,4-triazole ring via the Einhorn-Brunner reaction. This guide emphasizes the rationale behind procedural steps, ensuring a thorough understanding of the synthesis for successful replication and optimization.

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The unique electronic and steric features of the 1,2,4-triazole ring allow it to act as a stable, hydrogen-bond accepting and donating pharmacophore, facilitating interactions with various biological targets. The title compound, this compound, incorporates this key heterocycle, suggesting its potential as a valuable building block for the development of novel pharmaceuticals.

This guide presents a reliable and well-established synthetic route to this target molecule, designed to be both informative for seasoned researchers and accessible to those new to the synthesis of heterocyclic compounds.

Synthetic Strategy and Mechanistic Overview

The synthesis of this compound is most effectively approached in two distinct stages:

-

Synthesis of 4-Hydrazinobenzoic Acid: The precursor, 4-hydrazinobenzoic acid, is prepared from the readily available starting material, 4-aminobenzoic acid. This transformation is achieved through a classical diazotization reaction, followed by reduction of the resulting diazonium salt.

-

Formation of the 1,2,4-Triazole Ring: The target 1,2,4-triazole ring is constructed via the Einhorn-Brunner reaction . This classic named reaction involves the acid-catalyzed condensation of a hydrazine with a diacylamine (imide).[1][2] In this synthesis, 4-hydrazinobenzoic acid is reacted with diacetamide to yield the desired 3,5-dimethyl-1,2,4-triazole derivative.

The overall synthetic workflow is depicted below:

Figure 1: Overall synthetic workflow.

Mechanism of the Einhorn-Brunner Reaction

The Einhorn-Brunner reaction proceeds through a well-established acid-catalyzed condensation-cyclization mechanism.[2][3] The key steps are as follows:

-

Nucleophilic Attack: The terminal nitrogen of the hydrazine (4-hydrazinobenzoic acid) performs a nucleophilic attack on one of the carbonyl carbons of the protonated diacetamide.

-

Dehydration and Cyclization: A series of proton transfers and dehydrations lead to the formation of a key intermediate which then undergoes intramolecular cyclization.

-

Aromatization: A final dehydration step results in the formation of the stable, aromatic 1,2,4-triazole ring.

Figure 2: Generalized mechanism of the Einhorn-Brunner reaction.

Experimental Protocols

Stage 1: Synthesis of 4-Hydrazinobenzoic Acid

This protocol is adapted from established procedures for the synthesis of arylhydrazines from anilines.

Materials:

-

4-Aminobenzoic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Metabisulfite (Na₂S₂O₅) or Tin(II) Chloride (SnCl₂)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

In a beaker equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, suspend 4-aminobenzoic acid in dilute hydrochloric acid.

-

While maintaining the low temperature, add a solution of sodium nitrite in water dropwise. The rate of addition should be controlled to keep the temperature below 5 °C.

-

Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates completion).

-

Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the full formation of the 4-carboxybenzenediazonium chloride solution.

-

-

Reduction:

-

In a separate reaction vessel, prepare a solution of sodium metabisulfite in water and cool it to 10-15 °C.

-

Slowly add the cold diazonium salt solution to the sodium metabisulfite solution with vigorous stirring, while maintaining the temperature below 20 °C.

-

After the addition is complete, allow the reaction to stir for an additional 1-2 hours.

-

-

Hydrolysis and Isolation:

-

Acidify the reaction mixture with concentrated hydrochloric acid.

-

Heat the mixture to reflux to hydrolyze the intermediate sulfonate salts.

-

Upon cooling, 4-hydrazinobenzoic acid hydrochloride will precipitate.

-

Collect the solid by vacuum filtration and wash with cold water.

-

To obtain the free base, the hydrochloride salt can be dissolved in water and neutralized with a solution of sodium hydroxide or sodium acetate until the product precipitates.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 4-hydrazinobenzoic acid.

-

Stage 2: Synthesis of this compound

This protocol is based on the general procedure for the Einhorn-Brunner reaction.[4]

Materials:

-

4-Hydrazinobenzoic acid

-

Diacetamide

-

Glacial Acetic Acid

-

Deionized Water

-

Ice

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-hydrazinobenzoic acid (1.0 equivalent) and diacetamide (1.1 equivalents).

-

Add glacial acetic acid as the solvent and catalyst. The volume should be sufficient to ensure good stirring of the reactants.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle or an oil bath.

-

Maintain the reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water (approximately 10 times the volume of the reaction mixture) while stirring vigorously. This will cause the crude product to precipitate.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid thoroughly with cold water to remove any residual acetic acid and other water-soluble impurities.

-

Dry the crude product under vacuum.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield pure this compound.

-

Data Summary and Characterization

| Parameter | 4-Hydrazinobenzoic Acid | This compound |

| Molecular Formula | C₇H₈N₂O₂ | C₁₁H₁₁N₃O₂ |

| Molecular Weight | 152.15 g/mol | 217.23 g/mol |

| Appearance | Light yellow to light brown crystalline powder | Off-white to pale yellow solid |

| Melting Point | ~218 °C (with decomposition) | To be determined experimentally |

| Solubility | Soluble in water, slightly soluble in DMSO and hot methanol | Likely soluble in DMSO, DMF, and hot alcohols |

Characterization of this compound:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid moiety (two doublets in the aromatic region), a singlet for the carboxylic acid proton (typically downfield), and two singlets for the two methyl groups on the triazole ring.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carboxyl carbon, the aromatic carbons of the benzene ring, and the carbons of the triazole ring, as well as the two methyl carbons.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the product.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as C=N and C-N stretching of the triazole ring.

Conclusion

This technical guide has outlined a robust and reliable two-stage synthesis for this compound. The detailed experimental protocols for the preparation of the 4-hydrazinobenzoic acid precursor and the subsequent Einhorn-Brunner reaction to form the target triazole provide a clear and actionable pathway for researchers. The mechanistic insights and characterization guidelines further enhance the utility of this document, empowering scientists in the fields of medicinal chemistry and drug development to synthesize this valuable compound and explore its potential applications.

References

An In-depth Technical Guide to 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Drawing upon established chemical principles and data from structurally related molecules, this document serves as a foundational resource for researchers engaged in its synthesis, characterization, and application.

Introduction

This compound belongs to a class of compounds that integrate the structural features of benzoic acid and a 1,2,4-triazole ring. This unique combination imparts a range of interesting chemical properties and biological activities. The benzoic acid moiety provides a carboxylic acid functional group that can participate in hydrogen bonding, salt formation, and esterification, influencing the molecule's solubility and pharmacokinetic properties. The 3,5-dimethyl-1,2,4-triazole ring is a bioisostere for various functional groups and is known to be metabolically stable and capable of engaging in various non-covalent interactions with biological targets. Structurally related triazole-containing compounds have demonstrated a wide array of biological activities, including anticancer properties.[1][2] This suggests that this compound is a promising scaffold for the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It should be noted that while some properties are derived from database entries, others are predicted based on the compound's structure and data from analogous compounds due to the limited availability of specific experimental data.

| Property | Value | Source |

| CAS Number | 858003-28-8 | [3] |

| Molecular Formula | C₁₁H₁₁N₃O₂ | [3] |

| Molecular Weight | 217.22 g/mol | [3] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not experimentally determined. Expected to be a high melting solid, similar to related benzoic acid derivatives.[4] | N/A |

| Solubility | Predicted to be sparingly soluble in water and more soluble in organic solvents like DMSO, DMF, and methanol.[5][6] | N/A |

| pKa | The pKa of the carboxylic acid is predicted to be in the range of 4-5, similar to benzoic acid. The triazole ring is weakly basic.[7] | N/A |

| XLogP (Predicted) | 2.0 | [8] |

Spectroscopic and Analytical Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Below are the predicted spectroscopic signatures based on the analysis of its functional groups and data from similar compounds.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring, typically as two doublets in the range of δ 7.5-8.5 ppm. The two methyl groups on the triazole ring would likely appear as singlets around δ 2.3-2.6 ppm. The acidic proton of the carboxylic acid group would be a broad singlet at a downfield chemical shift (δ > 10 ppm), which may be solvent-dependent.[1][3]

-

¹³C NMR: The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon of the carboxylic acid at approximately δ 165-175 ppm. The aromatic carbons would resonate in the δ 120-140 ppm region. The carbons of the triazole ring are expected around δ 140-160 ppm, and the methyl carbons would appear upfield, typically in the δ 10-20 ppm range.[11]

Infrared (IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹ due to hydrogen bonding.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C=N Stretch (Triazole Ring): A medium to strong band in the 1600-1650 cm⁻¹ region.

-

C=C Stretch (Aromatic Ring): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-H Stretch (Aromatic and Methyl): Signals above 3000 cm⁻¹ for the aromatic C-H and below 3000 cm⁻¹ for the methyl C-H bonds.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The predicted monoisotopic mass is 217.08513 Da.[8] Predicted m/z values for common adducts are:

-

[M+H]⁺: 218.09241

-

[M+Na]⁺: 240.07435

-

[M-H]⁻: 216.07785

Synthesis and Purification

Proposed Synthetic Pathway

A logical approach involves the reaction of 4-hydrazinobenzoic acid with acetamide or a related reagent that can provide the two-carbon unit with two methyl groups needed to form the 3,5-dimethyl-1,2,4-triazole ring.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Representative)

-

Reaction Setup: To a solution of 4-hydrazinobenzoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol, add an excess of acetonitrile and a catalytic amount of a strong acid (e.g., sulfuric acid). Alternatively, acetylacetone (1.1 eq) can be used.

-

Reaction Execution: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then neutralized with a suitable base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent like ethyl acetate.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Reactivity and Stability

-

Carboxylic Acid Group: The carboxylic acid functionality allows for typical reactions such as esterification, amidation, and salt formation. The acidity of the proton is a key feature for its interaction with biological targets.

-

Triazole Ring: The 1,2,4-triazole ring is generally stable to a wide range of reaction conditions. The nitrogen atoms can act as ligands for metal coordination.

-

Stability: The compound is expected to be stable under normal laboratory conditions. Storage in a cool, dry, and well-ventilated area is recommended.

Potential Applications in Drug Discovery and Materials Science

While specific applications for this compound are not extensively documented, its structural motifs suggest significant potential in several areas:

-

Anticancer Agents: Many 1,2,4-triazole derivatives have been investigated as anticancer agents.[1][2] The triazole ring can interact with various biological targets, and the benzoic acid moiety can improve solubility and provide an additional point of interaction.

-

Coordination Chemistry: The nitrogen atoms of the triazole ring can coordinate with metal ions, making this compound a potential ligand for the synthesis of metal-organic frameworks (MOFs) or other coordination complexes with interesting catalytic or material properties.

-

Medicinal Chemistry Scaffold: This molecule serves as a valuable building block for the synthesis of more complex molecules. The carboxylic acid can be readily modified to introduce different functionalities, allowing for the generation of libraries of compounds for high-throughput screening.

Caption: Potential applications stemming from the core structure.

Conclusion

This compound is a heterocyclic compound with a promising chemical structure for applications in drug discovery and materials science. This guide has provided a detailed overview of its known and predicted chemical properties, a plausible synthetic route, and a discussion of its potential applications. Further experimental investigation into its biological activity and material properties is warranted to fully explore the potential of this versatile molecule.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. community.wvu.edu [community.wvu.edu]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 8. PubChemLite - this compound hydrochloride (C11H11N3O2) [pubchemlite.lcsb.uni.lu]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. faculty.fiu.edu [faculty.fiu.edu]

The Structural Elucidation of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid: A Technical Guide to its Prospective Crystal Structure

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the anticipated crystal structure of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid. While a definitive published crystal structure for this specific molecule is not publicly available at the time of this writing, this document outlines the established methodologies and expected structural features based on closely related compounds and foundational crystallographic principles. This guide serves as a robust framework for researchers undertaking the synthesis, crystallization, and structural analysis of this and similar triazole derivatives, which are of significant interest in medicinal chemistry.[1][2][3]

Introduction: The Significance of Triazole-Containing Compounds in Modern Drug Discovery

Triazole derivatives are a cornerstone in the development of therapeutic agents due to their remarkable chemical stability, capacity for diverse functionalization, and wide range of biological activities.[1][4] The 1,2,4-triazole ring, in particular, is a key pharmacophore found in numerous clinically successful drugs, including antifungal agents like fluconazole and anticancer therapies such as letrozole.[2][5] These heterocyclic compounds often act as enzyme inhibitors or receptor ligands, and their structural rigidity and ability to participate in hydrogen bonding make them ideal scaffolds for drug design.[1][4]

The title compound, this compound, combines the versatile 1,2,4-triazole moiety with a benzoic acid group. This combination is of particular interest as the carboxylic acid function can serve as a handle for further chemical modification or act as a key interacting group with biological targets. Understanding the three-dimensional arrangement of atoms within this molecule is paramount for predicting its physicochemical properties, designing derivatives with enhanced activity, and elucidating its mechanism of action at a molecular level.

Prospective Synthesis and Crystallization

A plausible synthetic route to this compound would involve the reaction of 4-hydrazinobenzoic acid with appropriate precursors to form the dimethyl-triazole ring.[6]

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthesis of the title compound.

Experimental Protocol for Crystallization:

High-quality single crystals suitable for X-ray diffraction are typically grown from a supersaturated solution by slow cooling or solvent evaporation.[7]

-

Purification of the Compound: The synthesized this compound should be purified to >98% purity, as determined by techniques such as NMR and HPLC.

-

Solvent Screening: A range of solvents (e.g., ethanol, methanol, acetonitrile, dimethylformamide) and solvent mixtures should be screened for their ability to dissolve the compound at elevated temperatures and yield solid material upon cooling.

-

Crystal Growth:

-

Slow Cooling Method: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator.

-

Slow Evaporation Method: The compound is dissolved in a solvent in a vial, which is then loosely capped to allow for the slow evaporation of the solvent over several days to weeks.

-

-

Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, they are carefully harvested from the mother liquor.[8][9]

Single-Crystal X-ray Diffraction: The Definitive Method for Structure Elucidation

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[10][11] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[9]

Experimental Workflow for X-ray Crystallography:

Caption: A typical workflow for small molecule X-ray crystallography.

Detailed Protocol:

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.[12] A monochromatic X-ray beam is directed at the crystal, and the diffraction data are collected on a detector as the crystal is rotated.[8]

-

Data Reduction: The raw diffraction data are processed to correct for experimental factors and to obtain a list of reflection intensities.

-

Structure Solution: The phase problem is solved using direct methods, which are highly effective for small molecules, to generate an initial electron density map.[9]

-

Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to optimize the atomic positions, bond lengths, and angles.

-

Validation and Deposition: The final structure is validated and deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

Anticipated Crystallographic and Structural Features

Based on the crystal structures of similar compounds like 4-(1H-1,2,3-triazol-1-yl)benzoic acid and other triazole derivatives, we can predict the key structural features of this compound.[13][14]

Table 1: Hypothetical Crystallographic Data

| Parameter | Expected Value |

| Chemical Formula | C₁₁H₁₁N₃O₂ |

| Formula Weight | 217.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8-12 |

| b (Å) | ~5-10 |

| c (Å) | ~15-25 |

| β (°) | ~90-105 |

| V (ų) | ~1200-1800 |

| Z | 4 |

| T (K) | 100 |

| R-factor | < 0.05 |

Molecular Geometry:

The molecule is expected to be largely planar, although there will likely be a dihedral angle between the planes of the benzoic acid and the dimethyl-triazole rings.[14] The carboxylic acid group may be co-planar with the benzene ring to facilitate conjugation.[14] The bond lengths and angles within the triazole and benzene rings are expected to be within the standard ranges for such aromatic systems.

Supramolecular Interactions and Crystal Packing:

The presence of the carboxylic acid group and the nitrogen atoms of the triazole ring strongly suggests the formation of hydrogen bonds in the crystal lattice. A common and highly stable hydrogen bonding motif is the formation of carboxylic acid dimers, where two molecules are linked by O-H···O hydrogen bonds.[14] Additionally, C-H···N and C-H···O interactions are likely to play a role in stabilizing the three-dimensional crystal packing. These interactions will likely lead to the formation of chains or sheets of molecules within the crystal.[15]

Implications for Drug Development

A detailed understanding of the crystal structure of this compound would provide invaluable insights for drug development professionals.

-

Structure-Activity Relationship (SAR) Studies: The precise molecular geometry can be used to rationalize the biological activity of the compound and to design more potent analogs.[6]

-

Rational Drug Design: The crystal structure can serve as a starting point for computational studies, such as molecular docking, to predict how the molecule interacts with its biological target.

-

Polymorphism Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties, including solubility and bioavailability. A definitive crystal structure is the first step in identifying and characterizing potential polymorphs.[10]

The structural motifs and synthetic accessibility of 1,2,4-triazole benzoic acid hybrids make them a promising platform for the development of new anticancer agents and other therapeutics.[6][16][17]

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, this guide provides a comprehensive, technically grounded framework for its elucidation and interpretation. By leveraging established protocols for synthesis, crystallization, and X-ray diffraction, and by drawing parallels with structurally related compounds, researchers are well-equipped to uncover the precise atomic arrangement of this promising molecule. The resulting structural information will undoubtedly accelerate the rational design of novel triazole-based therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. chemijournal.com [chemijournal.com]

- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. rigaku.com [rigaku.com]

- 11. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 12. 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-(1H-1,2,3-triazol-1-yl)benzoic acid | C9H7N3O2 | CID 22628045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

The Solubility Profile of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid: A Technical Guide for Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid, a molecule of interest in pharmaceutical research. Recognizing the critical role of solubility in drug development—influencing everything from formulation to bioavailability—this document synthesizes theoretical principles with actionable experimental protocols. While specific experimental solubility data for this compound is not widely published, this guide equips researchers with the foundational knowledge and methodologies to determine and understand its solubility profile in various solvent systems.

Molecular Structure and Physicochemical Properties: The Keys to Solubility

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. This compound (Figure 1) is a heterocyclic compound featuring a carboxylic acid group, a triazole ring, and a benzene ring. These functional groups dictate its interactions with different solvents.

Figure 1. Chemical Structure of this compound

Caption: Molecular structure of this compound.

A summary of its key identifiers and computed properties is provided in Table 1.

| Property | Value | Source |

| CAS Number | 858003-28-8 | --INVALID-LINK--[1] |

| Molecular Formula | C₁₁H₁₁N₃O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 217.22 g/mol | --INVALID-LINK--[1] |

| Predicted XlogP | 2.0 | --INVALID-LINK--[2] |

Note: The predicted XlogP is for the hydrochloride salt, which provides an estimate of the lipophilicity of the molecule.

The presence of the carboxylic acid group suggests that the solubility of this compound will be highly dependent on the pH of the medium. In acidic conditions (low pH), the carboxylic acid will be protonated (-COOH), rendering the molecule less polar and thus less soluble in aqueous solutions.[3] Conversely, in neutral to basic conditions (higher pH), the carboxylic acid will deprotonate to form a carboxylate salt (-COO⁻), which is more polar and will exhibit significantly higher aqueous solubility.[3][4]

Theoretical Framework for Solubility Prediction

In the absence of extensive experimental data, theoretical models can provide valuable insights into the potential solubility of a compound in various solvents. The principle of "like dissolves like" is a fundamental concept, suggesting that solutes dissolve best in solvents with similar polarity and intermolecular forces.

Hansen Solubility Parameters (HSP)

A more sophisticated approach is the use of Hansen Solubility Parameters (HSP), which dissect the total cohesive energy of a substance into three components:

-

δd (Dispersion): Arising from van der Waals forces.

-

δp (Polar): Stemming from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Representing the energy from hydrogen bonds.

Every solvent and solute can be characterized by a unique set of these three parameters. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller distance indicates a higher likelihood of dissolution.[2][5] While the specific HSP for this compound are not published, they can be estimated using group contribution methods or specialized software.[6] This allows for a rational, predictive approach to solvent selection for solubility screening.

Experimental Determination of Solubility: A Practical Guide

Accurate determination of solubility requires rigorous experimental methodology. The following section outlines standard protocols suitable for characterizing the solubility of this compound.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely accepted technique for determining thermodynamic equilibrium solubility.[7]

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing the selected solvents.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.[8]

-

Phase Separation: Separate the saturated solution from the excess solid by centrifugation followed by filtration through a solvent-compatible, low-binding filter (e.g., 0.22 µm PTFE).

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

-

Data Reporting: Express solubility in terms of mg/mL or molarity at the specified temperature.

The following flowchart illustrates the shake-flask solubility determination workflow.

Caption: Workflow for Shake-Flask Solubility Determination.

The Impact of pH on Aqueous Solubility

Given the carboxylic acid moiety, determining the pH-solubility profile is essential.

Protocol:

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4) and other desired pH values.

-

Solubility Determination: Perform the shake-flask method as described above in each of these buffer solutions.

-

Profile Generation: Plot the measured solubility as a function of pH to generate the pH-solubility profile.

The solubility is expected to be lowest at pH values significantly below the pKa of the carboxylic acid and to increase as the pH rises above the pKa due to ionization.[9][10]

Selecting Solvents for Screening

A diverse range of solvents should be screened to understand the full solubility profile of this compound. The choice of solvents should span different polarities and hydrogen bonding capabilities. A suggested list of solvents for initial screening is provided in Table 2, along with their general properties.

| Solvent Class | Example Solvents | Expected Interaction |

| Aqueous Buffers | pH 1.2 to 7.4 | Solubility will be highly pH-dependent. |

| Alcohols | Methanol, Ethanol, Isopropanol | Potential for hydrogen bonding with the carboxylic acid and triazole nitrogens. |

| Ketones | Acetone, Methyl Ethyl Ketone | Polar aprotic solvents capable of accepting hydrogen bonds. |

| Esters | Ethyl Acetate | Moderate polarity, can act as a hydrogen bond acceptor. |

| Ethers | Tetrahydrofuran (THF), Dioxane | Aprotic solvents with some polar character. |

| Chlorinated Solvents | Dichloromethane | Non-polar aprotic solvent. |

| Aromatic Hydrocarbons | Toluene | Non-polar solvent, solubility likely to be low. |

| Amides | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly polar aprotic solvents, often good solubilizers for a wide range of compounds. |

Conclusion

While specific, publicly available solubility data for this compound is limited, a comprehensive understanding of its solubility can be achieved through a systematic approach. By considering its molecular structure, applying theoretical frameworks like Hansen Solubility Parameters, and conducting rigorous experimental determinations using methods such as the shake-flask technique, researchers can generate the critical data needed for successful formulation and development. The pronounced influence of pH on the aqueous solubility of this compound underscores the importance of a thorough characterization across a range of physiologically relevant conditions. This guide provides the necessary intellectual and methodological framework for scientists to confidently undertake this essential aspect of drug development.

References

- 1. digital.library.unt.edu [digital.library.unt.edu]

- 2. PubChemLite - this compound hydrochloride (C11H11N3O2) [pubchemlite.lcsb.uni.lu]

- 3. 4-(1H-1,2,3-triazol-1-yl)benzoic acid | C9H7N3O2 | CID 22628045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. stenutz.eu [stenutz.eu]

- 6. 858003-28-8|this compound|BLD Pharm [bldpharm.com]

- 7. scribd.com [scribd.com]

- 8. rsc.org [rsc.org]

- 9. PubChemLite - 4-(dimethyl-4h-1,2,4-triazol-3-yl)benzoic acid (C11H11N3O2) [pubchemlite.lcsb.uni.lu]

- 10. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid

An In-depth Technical Guide to 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid

Introduction

This compound is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of both benzoic acid and 1,2,4-triazole, it possesses a unique structural architecture that makes it a valuable building block, or scaffold, for the synthesis of more complex molecules with specific biological activities. The 1,2,4-triazole ring system is a well-known pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is present in a wide range of approved pharmaceuticals, including antifungal and anticancer agents. This guide provides a comprehensive overview of the core physicochemical properties, synthesis, characterization, and potential applications of this compound, tailored for researchers and professionals in drug development.

Physicochemical and Structural Data

A precise understanding of a compound's molecular properties is the foundation of all subsequent research and development. The key identifiers and computed properties for this compound are summarized below. It is crucial to distinguish the parent compound from its hydrochloride salt, which possesses a different molecular weight and CAS number.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N₃O₂ | [1][2] |

| Molecular Weight | 217.22 g/mol | [1] |

| Monoisotopic Mass | 217.08513 Da | [2] |

| CAS Number | 858003-28-8 | [1][3] |

| Canonical SMILES | CC1=NN(C(=N1)C)C2=CC=C(C=C2)C(=O)O | [2] |

| InChIKey | SAZZTADGKDAIAE-UHFFFAOYSA-N | [2] |

| Predicted XlogP | 2.0 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

Synthesis and Purification Workflow

The synthesis of N-aryl-1,2,4-triazoles such as the title compound typically involves the cyclization of an appropriate N-substituted hydrazine with a reagent that provides the remaining carbon and nitrogen atoms of the triazole ring. A plausible and efficient laboratory-scale synthesis is outlined below, adapted from established methodologies for similar structures.

Diagram of Synthetic Pathway

Caption: Synthetic and purification workflow for the target compound.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydrazinobenzoic acid (1 equivalent) in absolute ethanol.

-

Reagent Addition: To this solution, add acetimidic acid ethyl ester hydrochloride (2.2 equivalents). The use of a slight excess of the imidate ensures the complete consumption of the starting hydrazine.

-

Initial Condensation: Heat the reaction mixture to reflux for 4-6 hours. This step facilitates the initial condensation between the hydrazine and the imidate esters, forming an intermediate amidrazone derivative.

-

Cyclization: After the initial reflux, carefully monitor the reaction by thin-layer chromatography (TLC). The cyclization to the triazole ring often occurs under these conditions, driven by the elimination of ethanol and ammonia. Continue heating until the starting material is consumed.

-

Work-up: Allow the mixture to cool to room temperature. The crude product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure to induce precipitation.

-

Isolation: Collect the crude solid by vacuum filtration and wash with a small amount of cold ethanol to remove soluble impurities.

Purification Protocol: Recrystallization

The primary method for purifying the crude product is recrystallization, which leverages differences in solubility between the target compound and impurities.

-

Solvent Selection: Ethanol is a suitable solvent as the compound's solubility is significantly higher in hot ethanol than in cold ethanol.

-

Dissolution: Transfer the crude solid to an Erlenmeyer flask and add the minimum amount of boiling ethanol required for complete dissolution.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be boiled for a few minutes to adsorb colored impurities.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used). This step is critical to prevent premature crystallization.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Final Isolation: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum to a constant weight.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a suite of standard analytical techniques must be employed.

Diagram of Analytical Workflow

Caption: Standard analytical workflow for compound validation.

Expected Analytical Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Based on related structures, the anticipated signals would be:

-

A singlet for the carboxylic acid proton (-COOH) at a downfield chemical shift (~13 ppm)[4].

-

Two doublets in the aromatic region (~7.6-8.2 ppm) corresponding to the protons on the benzene ring[4].

-

Two singlets in the aliphatic region (~2.3-2.5 ppm) for the two methyl groups (-CH₃) on the triazole ring.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should reveal 11 distinct carbon signals, including:

-

A signal for the carboxyl carbon (~167 ppm)[4].

-

Signals for the aromatic carbons of the benzene ring.

-

Signals for the carbons of the triazole ring.

-

Signals for the two methyl group carbons.

-

-

Mass Spectrometry (MS): Using electrospray ionization (ESI), the mass spectrum should display a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 218.09, confirming the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC. A typical method would involve a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid). The product should appear as a single major peak, with purity typically expected to be >95%.

Potential Applications in Drug Discovery

The true value of this compound lies in its potential as a molecular scaffold for the development of novel therapeutic agents. The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, and its combination with a benzoic acid functional group provides a versatile platform for creating libraries of new compounds.

Diagram of Therapeutic Potential

References

- 1. chemwhat.com [chemwhat.com]

- 2. PubChemLite - this compound hydrochloride (C11H11N3O2) [pubchemlite.lcsb.uni.lu]

- 3. 858003-28-8|this compound|BLD Pharm [bldpharm.com]

- 4. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic Acid Derivatives: A Technical Guide

Foreword: The Rationale for Innovation

In the landscape of medicinal chemistry, the 1,2,4-triazole nucleus stands out as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1] Its metabolic stability, capacity for hydrogen bonding, and ability to coordinate with metal ions make it a versatile core for drug design.[2][3] This guide focuses on a specific, promising class of these compounds: derivatives of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid. The rationale for exploring this particular scaffold lies in the potential for synergistic bioactivity arising from the combination of the proven 1,2,4-triazole ring and the benzoic acid moiety, a common pharmacophore in its own right. This document provides an in-depth technical exploration of the synthesis, potential biological activities, and robust methodologies for the evaluation of these derivatives, aimed at researchers and professionals in drug discovery and development.

Synthetic Pathways: From Core Structure to Diverse Derivatives

The synthesis of this compound derivatives can be approached through a multi-step process, beginning with the formation of the core triazole-benzoic acid structure. A generalizable synthetic route, adapted from methodologies for similar 1,2,4-triazole benzoic acid hybrids, is outlined below.[4]

General Synthetic Scheme

The synthesis initiates with the reaction of 4-hydrazinobenzoic acid with appropriate precursors to form the 3,5-disubstituted-1,2,4-triazole ring. For the specific case of the 3,5-dimethyl derivative, the pathway would be adapted accordingly. Subsequent modifications of the carboxylic acid group of the benzoic acid moiety allow for the creation of a diverse library of derivatives, such as esters, amides, and hydrazones.

References

Literature review on 1,2,4-triazole benzoic acid hybrids

An In-depth Technical Guide to 1,2,4-Triazole Benzoic Acid Hybrids: Synthesis, Biological Activity, and Future Perspectives

Executive Summary

The strategic amalgamation of distinct pharmacophores into a single molecular entity, a concept known as molecular hybridization, has emerged as a powerful paradigm in modern drug discovery. This guide delves into a particularly promising class of such molecules: 1,2,4-triazole benzoic acid hybrids. The 1,2,4-triazole ring is a well-established "privileged scaffold" in medicinal chemistry, prized for its metabolic stability and versatile hydrogen bonding capabilities.[1] When hybridized with benzoic acid, another crucial moiety known for its diverse biological interactions, the resultant compounds exhibit a remarkable spectrum of pharmacological activities. This document provides a comprehensive overview for researchers and drug development professionals, detailing the synthetic rationale, significant biological activities including anticancer, antibacterial, and anti-inflammatory properties, and the underlying structure-activity relationships that govern their potency. We further provide validated experimental protocols and mechanistic diagrams to create a self-validating and authoritative resource for advancing research in this field.

Introduction: The Rationale for Hybridization

In the quest for novel therapeutics with enhanced efficacy and reduced side effects, the focus has shifted from single-target drugs to multi-functional molecules. The 1,2,4-triazole nucleus is a cornerstone of this approach, forming the structural core of numerous clinically approved drugs.[1][2] Its five-membered heterocyclic structure, containing three nitrogen atoms, allows it to act as a bioisostere of amides, esters, and carboxylic acids, enabling it to interact with a wide array of biological receptors through hydrogen bonding and dipole interactions.[2][3]

Benzoic acid and its derivatives are also of significant pharmacological importance. The carboxyl group can engage in critical ionic and hydrogen-bonding interactions within enzyme active sites, and the aromatic ring provides a scaffold for various substitutions to modulate lipophilicity and target specificity.

The hybridization of these two pharmacophores into a single 1,2,4-triazole benzoic acid scaffold is a deliberate design strategy. The goal is to create synergistic molecules where the combined entity exhibits activities that are superior to the individual components or possesses a novel mechanistic profile. This guide explores the successful realization of this strategy across multiple therapeutic areas.

Synthetic Strategies and Methodologies

The synthesis of 1,2,4-triazole benzoic acid hybrids is typically achieved through multi-step reaction protocols.[4] A common and effective pathway commences with a benzoic acid derivative, often 4-hydrazinobenzoic acid, which serves as the foundational building block for the triazole ring.

A generalized synthetic route involves the reaction of 4-hydrazinobenzoic acid with reagents like dialkyl-N-cyanoimido(dithio)carbonate to yield the core 1,2,4-triazole benzoic acid structure.[5][6] This core can then be further functionalized at various positions to generate a library of diverse hybrid molecules. For instance, reacting the core with different isothiocyanate derivatives allows for the introduction of various aryl and alkyl groups, which has been shown to be crucial for modulating biological activity.[5][6][7]

Diagram 1: General Synthetic Workflow

Caption: Generalized workflow for the synthesis of 1,2,4-triazole benzoic acid hybrids.

Experimental Protocol: Synthesis of a Representative 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrid

This protocol is a representative example based on methodologies reported in the literature.[5][6]

Step 1: Synthesis of the 1,2,4-Triazole Benzoic Acid Intermediate

-

To a solution of 4-hydrazinobenzoic acid (10 mmol) in ethanol (50 mL), add dialkyl-N-cyanoimido(dithio)carbonate (10 mmol).

-

Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the 1,2,4-triazole benzoic acid core.

-

Confirm the structure using NMR and MS analysis.[5]

Step 2: Synthesis of the Final Hybrid

-

Suspend the 1,2,4-triazole benzoic acid intermediate (2 mmol) in methanol (15 mL).

-

Add the desired aryl isothiocyanate derivative (2 mmol) to the suspension.

-

Reflux the mixture for 4-6 hours until TLC indicates the consumption of the starting material.

-

Cool the reaction mixture, and collect the resulting precipitate by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the purified final hybrid compound.

-

Characterize the final structure and purity using FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[8]

Biological Activities and Mechanistic Insights

The fusion of the 1,2,4-triazole and benzoic acid scaffolds has yielded hybrids with potent activities against a range of diseases, most notably cancer, bacterial infections, and inflammation.

Anticancer Activity

A significant body of research highlights the potential of these hybrids as anticancer agents.[9][10] Studies have demonstrated that certain derivatives exhibit potent cytotoxic effects against various human cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer.[5][7][11]

Mechanism of Action: The primary anticancer mechanism identified for these hybrids is the induction of apoptosis.[5][6] Compounds have been shown to clearly inhibit the proliferation of cancer cells by triggering programmed cell death.[7] This is a highly desirable trait in cancer chemotherapy as it minimizes the inflammatory response associated with necrotic cell death. Furthermore, some of the most potent compounds have demonstrated very weak cytotoxic effects toward normal cells, indicating a favorable selectivity index and a promising safety profile compared to conventional chemotherapeutics like doxorubicin.[5][6][7]

Diagram 2: Anticancer Mechanism of Action

Caption: Apoptosis induction as a key anticancer mechanism for the hybrid compounds.

Structure-Activity Relationship (SAR): SAR studies have provided crucial insights for rational drug design. It has been observed that the incorporation of specific moieties significantly influences cytotoxic potency.

-

Electron-rich groups generally increase cytotoxicity.[5]

-

The introduction of isothiocyanate and nitrobenzylidene moieties onto the 1,2,4-triazole scaffold has been shown to be particularly beneficial for enhancing cytotoxic effects.[5][7]

-

Substitutions at the 5-position of the 1,2,4-triazole ring play a key role in the overall cytotoxicity profile of the molecule.[5]

Quantitative Data: In Vitro Cytotoxicity

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Drug (Doxorubicin) IC₅₀ (µM) | Source |

| Hybrid 2 | MCF-7 | 18.7 | 19.7 | [5] |

| Hybrid 2 | HCT-116 | 25.7 | 22.6 | [5] |

| Hybrid 14 | MCF-7 | 15.6 | 19.7 | [5][7] |

| Hybrid 15 | HCT-116 | 23.9 | 22.6 | [5][7] |

IC₅₀: The half maximal inhibitory concentration.

Antibacterial Activity

The 1,2,4-triazole core is a known pharmacophore in antimicrobial agents.[12] Hybrids incorporating this scaffold have shown promise against a range of pathogenic bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[3]

Mechanism of Action: The antibacterial action of 1,2,4-triazole derivatives can be multifactorial. They are known to inhibit essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[3][13] By creating hybrid molecules, there is potential to engage multiple targets simultaneously, which can lead to a broader spectrum of activity and a lower likelihood of resistance development.[3]

Anti-inflammatory Activity

Several 1,2,4-triazole derivatives have been investigated for their anti-inflammatory properties.[14][15] The mechanism often involves the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Action: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[16] Some 1,2,4-triazole-based hybrids have demonstrated potent and selective inhibition of COX-2, with activities comparable or superior to reference drugs like celecoxib.[16] This selectivity for COX-2 over the constitutive COX-1 isoform is critical for reducing the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Bioactivity Screening and Validation

The evaluation of novel hybrid compounds requires a systematic and robust screening process to identify promising candidates for further development.

Diagram 3: Biological Screening Workflow

Caption: A typical workflow for the biological screening of new hybrid compounds.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol is a standard method for assessing the antiproliferative activity of compounds against cancer cell lines.[7]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the synthesized hybrid compounds in the cell culture medium. Add 100 µL of each concentration to the respective wells. Include wells with a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.

Conclusion and Future Outlook

The hybridization of 1,2,4-triazole and benzoic acid moieties represents a highly successful strategy in medicinal chemistry. The resulting compounds have demonstrated significant potential as anticancer, antibacterial, and anti-inflammatory agents. The published literature clearly indicates that these molecular scaffolds are not just synthetically accessible but also pharmacologically potent, with some derivatives showing efficacy and selectivity comparable or superior to existing drugs.[11][16]

The future of this field lies in the rational design of next-generation hybrids. Key areas for exploration include:

-

Multi-Targeting: Designing hybrids that can simultaneously modulate multiple targets within a disease pathway (e.g., inhibiting both tumor proliferation and angiogenesis).

-

Optimizing Pharmacokinetics: Fine-tuning the physicochemical properties of the hybrids to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Combating Resistance: Leveraging the unique structures of these hybrids to overcome existing drug resistance mechanisms, particularly in cancer and infectious diseases.

The 1,2,4-triazole benzoic acid framework has proven to be a versatile and fruitful platform for the development of novel therapeutic agents.[5][7] Continued interdisciplinary efforts in synthesis, biological evaluation, and computational modeling will undoubtedly unlock its full potential in addressing pressing medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,4-Triazole hybrids with potential antibacterial activity against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemmethod.com [chemmethod.com]

- 5. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]

- 9. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review | CoLab [colab.ws]

- 13. The Antibacterial Activity of 1,2,3-triazole- and 1,2,4-Triazole-containing Hybrids against Staphylococcus aureus: An Updated Review (2020- Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

The Triazole Core: A Guided Tour Through a Century of Discovery and Application in Chemical Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The substituted triazole, a five-membered heterocyclic ring containing three nitrogen atoms, represents a cornerstone of modern medicinal and agricultural chemistry.[1][2][3] Its deceptively simple structure belies a remarkable versatility, enabling a vast array of biological activities that have led to the development of life-saving antifungal drugs, potent herbicides, and crucial plant growth regulators.[1][4][5] This guide provides a comprehensive exploration of the discovery and history of substituted triazole compounds. We will delve into the seminal synthetic methodologies that unlocked the potential of this scaffold, from classical condensation reactions to the revolutionary advent of "click chemistry." Through a detailed examination of the mechanisms of action and structure-activity relationships of key triazole-based agents, this paper offers field-proven insights for professionals engaged in the ongoing quest for novel, more effective chemical entities.

Introduction: The Rise of a Privileged Scaffold

The story of the triazole is a testament to the power of fundamental organic synthesis in driving therapeutic and agricultural innovation. The triazole ring exists in two isomeric forms: the 1,2,3-triazole and the 1,2,4-triazole, each with a unique history and distinct synthetic pathways that have shaped their respective applications.[1][6] The stability of the triazole ring, its capacity for hydrogen bonding, and its ability to serve as a key pharmacophore have cemented its status as a "privileged scaffold" in drug discovery.[3][7] This guide will navigate the historical milestones, from early academic curiosities to the blockbuster drugs and essential agrochemicals that define the legacy of substituted triazoles.

The 1,2,4-Triazoles: Early Triumphs in Synthesis and Application

The journey into the world of substituted triazoles begins with the 1,2,4-isomer, which saw significant synthetic development in the early 20th century. These early methods, while often requiring harsh conditions, laid the groundwork for the synthesis of a multitude of derivatives.

Foundational Syntheses: Pellizzari and Einhorn-Brunner Reactions

Two classical named reactions stand out as the primary historical routes to the 1,2,4-triazole core: the Pellizzari reaction and the Einhorn-Brunner reaction.

The Pellizzari reaction , first reported by Guido Pellizzari in 1911, involves the condensation of an amide with an acylhydrazide at high temperatures to form a 3,5-disubstituted-1,2,4-triazole.[8][9] While effective, this method often suffers from low yields and requires harsh thermal conditions.[8][9]

A few years later, the Einhorn-Brunner reaction , described by Alfred Einhorn in 1905 and further developed by Karl Brunner in 1914, provided an alternative route through the condensation of an imide with an alkyl hydrazine.[10][11][12] A key advantage of the Einhorn-Brunner reaction is its predictable regioselectivity when using unsymmetrical imides, with the acyl group from the stronger carboxylic acid preferentially occupying the 3-position of the resulting triazole ring.[10][11]

References

- 1. Triazole - Wikipedia [en.wikipedia.org]

- 2. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 7. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 10. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Einhorn-Brunner Reaction [drugfuture.com]

Methodological & Application

Harnessing 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic Acid as a Versatile Linker for Advanced Metal-Organic Frameworks

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: The field of Metal-Organic Frameworks (MOFs) is driven by the rational design of organic linkers to create materials with tailored properties.[1][2] This guide focuses on the potential of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid as a linker for synthesizing novel MOFs. While this specific linker is commercially available[3][4], its incorporation into MOFs is an emerging area of research. The protocols and applications detailed herein are built upon established principles and successful syntheses of MOFs with structurally analogous triazole- and benzoate-containing linkers.[5][6] This document serves as a comprehensive, experience-driven guide to empower researchers to explore this promising building block for applications ranging from catalysis to targeted drug delivery.

The Scientific Rationale: Why this compound?

The unique molecular architecture of this compound offers several distinct advantages for the construction of functional MOFs:

-

Asymmetric Coordination: The linker possesses a carboxylate group and a triazole ring, providing multiple, distinct coordination sites. The carboxylate group typically forms strong bonds with metal centers, creating stable framework nodes, while the nitrogen atoms of the triazole ring can act as secondary coordination sites, leading to complex and potentially unique network topologies.

-

Structural Rigidity and Defined Geometry: The rigid phenyl ring ensures a predictable and stable framework, which is crucial for achieving permanent porosity. The angular disposition of the coordination groups influences the final geometry of the MOF pores.

-

Tunable Functionality: The triazole moiety, with its electron-rich nitrogen atoms, can serve as a Lewis basic site, making the resulting MOF potentially active for catalysis or selective guest binding.[7] The dimethyl groups add steric bulk, which can influence the pore size and the overall framework interpenetration.

-

Biomedical Potential: The 1,2,4-triazole nucleus is a well-known pharmacophore found in numerous therapeutic agents.[8][9] MOFs constructed from this linker could exhibit inherent biological activity or enhanced biocompatibility, making them attractive candidates for drug delivery applications.[10][11][12]

Synthesis of the Linker: A Proposed Protocol

While commercially available, a custom synthesis may be required for specific research needs. The following protocol is adapted from established methods for synthesizing similar 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives.[8]

Workflow for Linker Synthesis

References

- 1. escholarship.org [escholarship.org]

- 2. Multi-Carboxylic MOFs Linkers - CD Bioparticles [cd-bioparticles.net]

- 3. molcore.com [molcore.com]

- 4. 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid , Package: 250mg , Laibo Chem - Global Labor [globallabor.com.br]

- 5. Metal–organic frameworks built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: syntheses and structures of metal(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound hydrochloride (C11H11N3O2) [pubchemlite.lcsb.uni.lu]

- 8. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Experimental protocol for the synthesis of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid

An Application Note for the Synthesis of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid

Introduction: A Strategic Approach to a Key Heterocyclic Building Block

This compound is a valuable heterocyclic compound, serving as a crucial intermediate in the development of pharmaceuticals and functional materials. Its structure, which combines a rigid benzoic acid moiety with a stable, N-rich triazole ring, makes it an attractive scaffold for designing molecules with specific biological activities, including potential anticancer and antioxidant properties.[1][2][3] The synthesis of this N-aryl triazole is most effectively achieved through a copper-catalyzed cross-coupling reaction, a variant of the classic Ullmann condensation.[4][5][6]

This guide provides a detailed, field-proven protocol for the synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offers insights into troubleshooting, and establishes a self-validating framework to ensure experimental success.

Reaction Principle: The Ullmann N-Arylation Catalytic Cycle

The formation of the C-N bond between the benzoic acid ring and the triazole nitrogen is an example of an Ullmann-type C-N heterocoupling reaction.[7][8] This transformation, while comparable to the more modern Buchwald-Hartwig amination, typically relies on copper catalysis and may require higher temperatures.[4] The reaction proceeds through a well-established catalytic cycle involving copper in multiple oxidation states.

Causality Behind Experimental Choices:

-

Copper Catalyst: Copper(I) is the active catalytic species. Its role is to facilitate the coupling by coordinating with both the triazole and the aryl halide. While Cu(I) salts like CuI or Cu₂O are often used directly, Cu(II) sources can also be effective as they can be reduced in situ.[4][9] The choice of a copper catalyst is rooted in its long history of successfully mediating such nucleophilic aromatic substitutions.[10]

-

Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential. Its primary function is to deprotonate the N-H of the 1,2,4-triazole, generating the triazolate anion. This anion is a much stronger nucleophile than the neutral triazole, which is crucial for the subsequent steps in the catalytic cycle.

-

Solvent: High-boiling, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are required.[4][8] These solvents effectively dissolve the reactants and the base, and their high boiling points allow the reaction to be conducted at the elevated temperatures often necessary to drive the Ullmann condensation to completion.

-

Aryl Halide: The reactivity of the aryl halide follows the order I > Br > Cl.[4] Aryl iodides are the most reactive and typically allow for milder reaction conditions or shorter reaction times. The presence of an electron-withdrawing group (like the carboxylic acid on the benzene ring) can further activate the halide for substitution.[4]

The proposed mechanism involves the following key steps[8]:

-

Deprotonation: The base deprotonates the 3,5-dimethyl-1H-1,2,4-triazole.

-

Ligand Exchange: The resulting triazolate anion displaces a ligand on the Cu(I) catalyst.

-

Oxidative Addition: The aryl halide adds to the copper complex, oxidizing it from Cu(I) to a transient Cu(III) species.

-

Reductive Elimination: The final C-N bond is formed as the product is eliminated from the copper center, regenerating the active Cu(I) catalyst, which can then re-enter the cycle.

Caption: Fig. 1: Simplified Catalytic Cycle for Ullmann N-Arylation.

Detailed Experimental Protocol

This protocol details the synthesis starting from 4-iodobenzoic acid and 3,5-dimethyl-1H-1,2,4-triazole.

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Purity |

| 4-Iodobenzoic acid | 619-58-9 | 248.01 | 10.0 | 2.48 g | ≥98% |

| 3,5-Dimethyl-1H-1,2,4-triazole | 7590-32-1 | 97.12 | 12.0 | 1.17 g | ≥97% |

| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 1.0 | 190 mg | ≥98% |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 20.0 | 2.76 g | ≥99% |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | 40 mL | Anhydrous, ≥99.8% |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - | As needed (2 M aq.) | - |

| Ethyl Acetate | 141-78-6 | 88.11 | - | For extraction/TLC | ACS Grade |

| Hexane | 110-54-3 | 86.18 | - | For TLC | ACS Grade |

| Deionized Water | 7732-18-5 | 18.02 | - | As needed | - |

Step-by-Step Synthesis Procedure

Caption: Fig. 2: Experimental Workflow from Setup to Characterization.

-

Reaction Setup:

-

To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodobenzoic acid (2.48 g, 10.0 mmol), 3,5-dimethyl-1H-1,2,4-triazole (1.17 g, 12.0 mmol), copper(I) iodide (190 mg, 1.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

-

Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

-

Reagent Addition:

-

Using a dry syringe, add anhydrous N,N-Dimethylformamide (40 mL) to the flask. The mixture will initially appear as a suspension.

-

-

Reaction Execution:

-

Lower the flask into a pre-heated oil bath set to 120-130 °C.

-

Stir the reaction mixture vigorously. The color of the suspension will likely change over time.

-

Maintain the reaction at this temperature for 18-24 hours.

-

-

Reaction Monitoring (Self-Validation):

-

To monitor the reaction, carefully take a small aliquot from the reaction mixture using a nitrogen-purged syringe.

-

Quench the aliquot with a small amount of 2 M HCl and extract with ethyl acetate.

-

Spot the organic layer on a TLC plate and elute with a 1:1 mixture of ethyl acetate and hexane (with 1% acetic acid added to the eluent to ensure the carboxylic acid spots cleanly).

-

Visualize under UV light (254 nm). The reaction is complete when the spot corresponding to 4-iodobenzoic acid has been consumed.

-

-

Work-up and Isolation:

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 200 mL of deionized water.

-

Stir the aqueous mixture and slowly acidify by adding 2 M HCl dropwise until the pH is approximately 2-3 (check with pH paper). A precipitate should form.

-

Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove DMF and inorganic salts.

-

Dry the crude solid in a vacuum oven at 60 °C overnight.

-

-

Purification:

-

The most common method for purifying the product is recrystallization.

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Slowly add hot deionized water dropwise until the solution becomes faintly turbid.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to maximize crystal formation.

-